molecular formula C16H28O4 B12513592 Dihexyl but-2-enedioate

Dihexyl but-2-enedioate

Cat. No.: B12513592
M. Wt: 284.39 g/mol
InChI Key: QMCVOSQFZZCSLN-UHFFFAOYSA-N
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Description

It is a diester of maleic acid and hexanol, characterized by its clear, colorless to pale yellow liquid appearance . This compound is used in various chemical syntheses and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

Dihexyl but-2-enedioate can be synthesized through the esterification of maleic acid with hexanol. The reaction typically involves the use of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated under reflux conditions to facilitate the esterification process. The general reaction is as follows:

Maleic Acid+2HexanolDihexyl but-2-enedioate+Water\text{Maleic Acid} + 2 \text{Hexanol} \rightarrow \text{this compound} + \text{Water} Maleic Acid+2Hexanol→Dihexyl but-2-enedioate+Water

Industrial Production Methods

In industrial settings, the production of this compound involves similar esterification processes but on a larger scale. The reaction is carried out in large reactors with continuous removal of water to drive the reaction to completion. The product is then purified through distillation or other separation techniques to achieve the desired purity .

Chemical Reactions Analysis

Types of Reactions

Dihexyl but-2-enedioate undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert it into alcohols.

    Substitution: It can participate in nucleophilic substitution reactions, where the ester group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.

Major Products

Scientific Research Applications

Dihexyl but-2-enedioate has several applications in scientific research and industry:

Mechanism of Action

The mechanism of action of dihexyl but-2-enedioate in chemical reactions involves the interaction of its ester functional groups with various reagents. In esterification, the hydroxyl groups of hexanol react with the carboxyl groups of maleic acid, forming ester bonds and releasing water. In hydrolysis, the ester bonds are cleaved by water or enzymes, reverting to the original alcohol and acid components .

Comparison with Similar Compounds

Similar Compounds

    Dimethyl maleate: A diester of maleic acid and methanol, used in similar applications but with different physical properties.

    Diethyl maleate: A diester of maleic acid and ethanol, also used in organic synthesis and industrial applications.

Uniqueness

Dihexyl but-2-enedioate is unique due to its longer alkyl chains, which impart different solubility and reactivity characteristics compared to its shorter-chain counterparts like dimethyl maleate and diethyl maleate. This makes it particularly useful in applications requiring specific hydrophobic properties .

Properties

Molecular Formula

C16H28O4

Molecular Weight

284.39 g/mol

IUPAC Name

dihexyl but-2-enedioate

InChI

InChI=1S/C16H28O4/c1-3-5-7-9-13-19-15(17)11-12-16(18)20-14-10-8-6-4-2/h11-12H,3-10,13-14H2,1-2H3

InChI Key

QMCVOSQFZZCSLN-UHFFFAOYSA-N

Canonical SMILES

CCCCCCOC(=O)C=CC(=O)OCCCCCC

Origin of Product

United States

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